(1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol
CAS No.: 1250197-70-6
Cat. No.: VC2854586
Molecular Formula: C10H14ClN3O
Molecular Weight: 227.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1250197-70-6 |
|---|---|
| Molecular Formula | C10H14ClN3O |
| Molecular Weight | 227.69 g/mol |
| IUPAC Name | [1-(2-chloropyrimidin-4-yl)piperidin-2-yl]methanol |
| Standard InChI | InChI=1S/C10H14ClN3O/c11-10-12-5-4-9(13-10)14-6-2-1-3-8(14)7-15/h4-5,8,15H,1-3,6-7H2 |
| Standard InChI Key | IRLIHMRFDBXSPA-UHFFFAOYSA-N |
| SMILES | C1CCN(C(C1)CO)C2=NC(=NC=C2)Cl |
| Canonical SMILES | C1CCN(C(C1)CO)C2=NC(=NC=C2)Cl |
Introduction
Chemical Properties and Structure
Basic Identification
(1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol is a synthetic organic compound with distinct structural features that define its chemical behavior. The compound is characterized by several key identifiers that establish its unique chemical identity in research databases and literature.
The compound has a CAS registry number of 1250197-70-6, which serves as its primary identifier in chemical databases and literature. Its molecular formula is C10H14ClN3O, corresponding to a molecular weight of 227.69 g/mol. Structurally, the compound contains three nitrogen atoms, one oxygen atom, and one chlorine atom arranged in a specific configuration that contributes to its chemical properties.
The IUPAC nomenclature for this compound is [1-(2-chloropyrimidin-4-yl)piperidin-2-yl]methanol, which precisely describes the arrangement of atoms and functional groups within the molecule. For digital identification purposes, the compound has been assigned a Standard InChI key, which provides a unique chemical identifier in computational databases and cheminformatics systems.
Structural Features
The molecular architecture of (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol comprises several distinct structural elements that contribute to its chemical behavior and potential biological interactions. This compound features a piperidine ring linked to a chlorinated pyrimidine ring system, with a hydroxymethyl group extending from the piperidine component.
The piperidine ring in this compound is a six-membered heterocycle containing one nitrogen atom, which serves as the connection point to the pyrimidine moiety. The pyrimidine portion of the molecule features a chlorine atom at the 2-position, creating an electrophilic center that can participate in various chemical transformations. Additionally, the hydroxymethyl group (-CH2OH) attached to the piperidine ring provides a reactive functional group capable of hydrogen bonding and further chemical modifications.
This structural arrangement creates a molecule with multiple potential interaction sites, including hydrogen bond donors and acceptors, a basic nitrogen in the piperidine ring, and an electrophilic carbon adjacent to the chlorine atom. These features collectively contribute to the compound's potential utility in medicinal chemistry and drug development applications.
Synthesis and Preparation Methods
General Synthetic Approach
The synthesis of (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol typically follows established procedures for creating substituted pyrimidine derivatives with piperidine attachments. The primary synthetic route involves nucleophilic aromatic substitution reactions between appropriate starting materials under controlled conditions.
The most common synthetic pathway involves the reaction of 2-chloropyrimidine derivatives with functionalized piperidine compounds. This approach utilizes the nucleophilic character of the nitrogen atom in the piperidine ring, which attacks the electrophilic carbon adjacent to the chlorine atom in the pyrimidine ring. The reaction often requires appropriate solvents, such as tetrahydrofuran (THF) or dimethylformamide (DMF), and may benefit from the presence of bases to facilitate the substitution process.
During this reaction, the piperidine ring acts as a nucleophile, attacking the chlorinated pyrimidine at the carbon position para to the existing chlorine atom. The substitution occurs preferentially at this position due to the electronic distribution within the pyrimidine ring and the directing effects of the existing chlorine substituent. The hydroxymethyl group on the piperidine must typically be protected during this reaction to prevent unwanted side reactions, with subsequent deprotection steps to yield the final product.
Reaction Conditions and Optimization
The successful synthesis of (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol requires careful control of reaction conditions to maximize yield and purity while minimizing unwanted side products. Various parameters can be adjusted to optimize the synthetic process.
Temperature control is critical during the nucleophilic substitution reaction, with optimal conditions typically involving moderate heating to promote reactivity without causing decomposition . The choice of solvent significantly impacts reaction efficiency, with polar aprotic solvents like DMF or DMSO often providing the best results by stabilizing charged intermediates . Additionally, the presence of appropriate bases, such as cesium carbonate or sodium hydride, can enhance the nucleophilicity of the piperidine nitrogen and facilitate the substitution process .
The reaction time must be carefully monitored to ensure complete conversion while avoiding potential degradation of sensitive functional groups . Purification of the final product typically involves column chromatography or recrystallization techniques to remove unreacted starting materials and side products . These optimization strategies collectively contribute to achieving higher yields and greater purity of the target compound for subsequent applications.
Structural Comparison with Related Compounds
Analogous Heterocyclic Compounds
(1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol belongs to a broader family of heterocyclic compounds that share similar structural elements while differing in specific functional groups or ring systems. Comparing these related structures provides insights into the unique properties and potential applications of the target compound.
One closely related compound is (1-(2-Chloropyrimidin-4-yl)pyrrolidin-2-yl)methanol, which features a pyrrolidine ring instead of piperidine. This five-membered ring creates a different spatial arrangement that may affect binding properties and biological activity. Another relevant analog is (1-(Pyrimidin-2-yl)piperidin-2-yl)methanol, which lacks the chlorine atom present in the target compound. The absence of this halogen significantly alters the electronic properties and reactivity of the pyrimidine ring.
Table 1: Comparison of (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol | C10H14ClN3O | 227.69 | Reference compound with chloropyrimidine and 2-substituted piperidine |
| (1-(2-Chloropyrimidin-4-yl)pyrrolidin-2-yl)methanol | C9H12ClN3O | 213.66 | Contains pyrrolidine instead of piperidine ring |
| (1-(Pyrimidin-2-yl)piperidin-2-yl)methanol | C10H15N3O | 193.25 | Lacks chlorine substituent on pyrimidine ring |
| 1-(2-Pyrimidinyl)-4-piperidinemethanol | C10H15N3O | 193.25 | Hydroxymethyl group at 4-position of piperidine |
Structure-Activity Relationships
The structural variations among these related compounds highlight the importance of specific molecular features in determining chemical reactivity and potential biological interactions. These differences provide valuable insights for rational design of new compounds with tailored properties.
The presence of the chlorine atom in (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol introduces an electron-withdrawing effect that influences the electronic distribution within the pyrimidine ring. This electronic perturbation can significantly affect how the molecule interacts with biological targets, potentially enhancing binding affinity or specificity for certain protein pockets. The chlorine substituent also provides a potential site for metabolic transformations, influencing the compound's pharmacokinetic profile.
Physical and Chemical Properties
Physical Characteristics
(1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol exhibits specific physical properties that influence its handling, storage, and utility in various applications. Understanding these physical characteristics is essential for researchers working with this compound.
The compound typically appears as a solid at room temperature, with its exact appearance dependent on the degree of purification and crystallization conditions. While specific melting point data is limited in the available literature, related pyrimidine derivatives often display melting points in the range of 80-150°C, depending on their exact substitution patterns.
Chemical Reactivity
The chemical reactivity of (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol is governed by its functional groups, each capable of participating in distinct chemical transformations under appropriate conditions. This reactivity profile determines the compound's stability and potential for further chemical modifications.
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